2-(Piperidin-1-yl)ethyl 1H-indole-3-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SB 203186 involves the reaction of 1H-indole-3-carboxylic acid with 1-(2-chloroethyl)piperidine in the presence of a base such as triethylamine. The reaction typically proceeds under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for SB 203186 are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale, efficiency, and cost-effectiveness. Industrial production would likely involve optimization of reaction conditions, use of continuous flow reactors, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
SB 203186 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the indole ring and the piperidine moiety. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and bases like sodium hydride or potassium carbonate. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring .
Scientific Research Applications
SB 203186 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the 5-HT4 receptor and its interactions with other compounds.
Biology: Helps in understanding the role of 5-HT4 receptors in various physiological processes, including cardiac function and gastrointestinal motility.
Medicine: Investigated for its potential therapeutic applications in treating conditions like irritable bowel syndrome and cardiac arrhythmias.
Industry: Utilized in the development of new drugs targeting the 5-HT4 receptor
Mechanism of Action
SB 203186 exerts its effects by competitively binding to the 5-HT4 receptor, thereby blocking the action of serotonin. This inhibition prevents the positive chronotropic effects of serotonin on cardiac tissue, which can be beneficial in conditions where excessive cardiac stimulation is undesirable. The molecular targets include the 5-HT4 receptors located in the heart and gastrointestinal tract .
Comparison with Similar Compounds
Similar Compounds
Tropisetron: Another 5-HT4 receptor antagonist, but less potent compared to SB 203186.
SDZ 205-557: A selective 5-HT4 receptor antagonist with lower potency than SB 203186
Uniqueness
SB 203186 is unique due to its high potency and selectivity for the 5-HT4 receptor. It is 12 times more selective for the 5-HT4 receptor compared to SDZ 205-557 and significantly more potent than tropisetron .
Properties
Molecular Formula |
C16H20N2O2 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
2-piperidin-1-ylethyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C16H20N2O2/c19-16(20-11-10-18-8-4-1-5-9-18)14-12-17-15-7-3-2-6-13(14)15/h2-3,6-7,12,17H,1,4-5,8-11H2 |
InChI Key |
YGKPIROTKVQCCU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CNC3=CC=CC=C32 |
Synonyms |
(1-piperidinyl)ethyl 1H-indole-3-carboxylate SB 203186 SB-203186 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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